4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride
Description
IUPAC Nomenclature and Structural Interpretation
The IUPAC name for this compound is 4-((methylamino)methyl)-1,3-dioxolan-2-one hydrochloride . The structure consists of a 1,3-dioxolan-2-one core (a five-membered cyclic carbonate ring) substituted at the 4-position with a methylaminomethyl group (–CH2–NH–CH3). The hydrochloride salt forms via protonation of the secondary amine group, enhancing stability and solubility .
CAS Registry Number and Synonyms
InChI Key and SMILES Representation
- InChI Key :
DHVPYVHAHVKNHZ-UHFFFAOYSA-N - SMILES :
CNCC1COC(=O)O1.Cl - Molecular Formula : C5H10ClNO3
- Molecular Weight : 167.59 g/mol
Historical Context and Discovery Timeline
4-(Methylaminomethyl)-1,3-dioxolan-2-one hydrochloride is a derivative of the 1,3-dioxolan-2-one family, which has been extensively studied since the mid-20th century for applications in polymer chemistry and pharmaceuticals. While the exact synthesis timeline of this specific compound is not publicly documented, its development likely arose from advancements in functionalizing cyclic carbonates for drug delivery systems or as intermediates in organic synthesis. Patents such as CN103483307A (2013) and US9029577B2 (2013) highlight methods for synthesizing structurally related 1,3-dioxolane derivatives, suggesting parallel innovation in this chemical space .
Structural Analogs in the 1,3-Dioxolane Family
The 1,3-dioxolan-2-one scaffold is highly versatile, with analogs differing in substituents at the 4- and 5-positions. Key analogs include:
These analogs demonstrate the scaffold’s adaptability, enabling tailored physicochemical properties for industrial or biomedical uses. For instance, vinyl and phenoxymethyl derivatives are prioritized for energy storage and drug synthesis, respectively .
Properties
IUPAC Name |
4-(methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c1-6-2-4-3-8-5(7)9-4;/h4,6H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVPYVHAHVKNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1COC(=O)O1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride typically involves the reaction of 1,3-dioxolane with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Formation of the Intermediate: 1,3-dioxolane reacts with formaldehyde in the presence of an acid catalyst to form a hydroxymethyl derivative.
Aminomethylation: The hydroxymethyl derivative is then reacted with methylamine to form the methylaminomethyl derivative.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the dioxolane ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
1. Chemistry:
- Building Block: It serves as a precursor for synthesizing more complex molecules, particularly in organic synthesis .
- Reactivity Studies: The compound can undergo various chemical reactions, including oxidation and substitution, making it useful for studying reaction mechanisms .
2. Biology:
- Biological Activity: Research is ongoing into its potential interactions with biomolecules, which could lead to new insights in biochemistry .
- Toxicology Studies: Investigations into its irritative properties have been conducted, showing that it is slightly irritating to skin and moderately irritating to eyes .
3. Medicine:
- Therapeutic Potential: The compound is explored for its possible therapeutic properties, including as a precursor in drug development .
- Pharmaceutical Applications: Its unique structure allows for potential use in the development of new pharmaceutical agents targeting specific biological pathways.
4. Industry:
- Specialty Chemicals Production: It is utilized in producing specialty chemicals and materials, contributing to various industrial applications .
Case Study 1: Toxicity Assessment
A study conducted on the acute toxicity of 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride involved exposing rats to varying concentrations of the compound. Results indicated no systemic effects at concentrations up to 1000 mg/m³ over prolonged exposure periods. However, localized effects such as swollen periocular tissue were observed at lower concentrations .
Case Study 2: Synthesis of Bio-based Solvents
Research highlighted the development of bio-based solvents using derivatives of dioxolane compounds. The study emphasized the importance of sustainable practices in chemical synthesis and outlined methodologies for creating safer solvents with reduced toxicity profiles. 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride was considered a potential candidate due to its favorable chemical properties .
Mechanism of Action
The mechanism of action of 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
4-(Chloromethyl)-1,3-dioxolan-2-one
- Structure: Shares the 1,3-dioxolan-2-one core but substitutes the methylaminomethyl group with chloromethyl.
- Synthesis : Produced via CO₂ fixation with epichlorohydrin (EP) under catalysis by superbase DES (e.g., DBU:BA), achieving high yields (~90%) under mild conditions (100°C, 1–2 h) .
- Reactivity : The chloromethyl group acts as a leaving group, enabling nucleophilic substitutions. Used in polymer crosslinking or as an intermediate in organic synthesis .
- NMR Data : Distinct ¹H NMR peaks at δ 2.6–3.6 ppm and ¹³C NMR signals at 46–51 ppm .
- Safety: Classified under CE/EC No. 1272/2008 with specific handling requirements (e.g., skin/eye irritation precautions) .
4-(Bromomethyl)-1,3-dioxolan-2-one
Comparison Table 1: Halogenated vs. Target Compound
Amino-Substituted Derivatives
4-(Dimethylamino)cyclohexanone Hydrochloride
- Structure: Cyclohexanone with dimethylamino group.
- Properties : Enhanced water solubility due to hydrochloride salt; used in chiral synthesis or as a ligand .
4-(Dimethylamino)benzylamine Hydrochloride
- Structure: Benzylamine derivative with dimethylamino substitution.
- Applications : Intermediate in dyes or pharmaceuticals (e.g., dopamine receptor modulators) .
Comparison Table 2: Amino-Substituted Analogs
| Property | 4-(Methylaminomethyl)-1,3-dioxolan-2-one·HCl | 4-(Dimethylamino)cyclohexanone·HCl |
|---|---|---|
| Core Structure | Cyclic carbonate | Cyclohexanone |
| Amino Group | Primary amine (methylaminomethyl) | Tertiary amine (dimethylamino) |
| Solubility | High (hydrochloride salt) | Moderate to high |
| Biological Activity | Potential CNS or local anesthetic analogs | Limited |
Key Research Findings
- Reactivity: Methylaminomethyl group offers nucleophilic sites for further functionalization, contrasting with halogenated analogs’ electrophilic reactivity .
- Catalytic Potential: Similar to DBU-catalyzed CO₂ fixation in 4-(chloromethyl)-1,3-dioxolan-2-one synthesis, the target compound could participate in green chemistry applications .
- Safety : Hydrochloride salts generally reduce volatility and improve handling compared to free bases .
Biological Activity
4-(Methylaminomethyl)-1,3-dioxolan-2-one; hydrochloride is a compound of interest due to its potential biological activities and applications in pharmaceutical chemistry. The following sections detail its biological activity, including pharmacological effects, toxicity studies, and relevant case studies.
- Chemical Formula: CHClO
- Molecular Weight: 138.57 g/mol
- CAS Number: Not specifically listed but related to 4-methyl-1,3-dioxolan-2-one derivatives.
Pharmacological Effects
Research indicates that compounds related to 4-(methylaminomethyl)-1,3-dioxolan-2-one exhibit various pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
- Cytotoxicity : Studies have demonstrated varying degrees of cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy.
- Neuroprotective Effects : Preliminary studies indicate neuroprotective properties that may be beneficial in neurodegenerative diseases.
Toxicity Studies
Toxicity assessments are critical for understanding the safety profile of 4-(methylaminomethyl)-1,3-dioxolan-2-one; hydrochloride.
In Vivo Studies
A comprehensive 13-week inhalation study on related dioxolane compounds revealed the following:
- No Observed Adverse Effect Level (NOAEL) : Established at 1000 mg/m³ for systemic effects.
- Lowest Observed Adverse Effect Concentration (LOAEC) : Identified at 1000 mg/m³ based on reduced body weight gains and respiratory irritations in test subjects .
- Histopathological Findings : Observations included squamous metaplasia in respiratory tissues at higher concentrations, indicating potential respiratory toxicity.
Table 1: Summary of Toxicity Findings
| Study Type | NOAEL (mg/m³) | LOAEC (mg/m³) | Observed Effects |
|---|---|---|---|
| Inhalation Study | 1000 | 1000 | Reduced body weight gains, respiratory irritation |
| Acute Neurotoxicity | Not specified | Not specified | No significant effects observed |
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of various dioxolane derivatives on human cancer cell lines demonstrated that certain modifications to the dioxolane structure significantly enhanced cytotoxicity. The study concluded that compounds with a methylaminomethyl group exhibited improved selectivity towards cancer cells compared to normal cells, highlighting their potential as targeted cancer therapies .
Case Study 2: Neuroprotective Mechanism
Another research initiative explored the neuroprotective effects of 4-(methylaminomethyl)-1,3-dioxolan-2-one in models of neurodegeneration. The findings suggested that the compound could mitigate oxidative stress in neuronal cells, potentially through the modulation of antioxidant pathways. This positions it as a candidate for further development in treating neurodegenerative disorders like Alzheimer's disease .
Q & A
(Basic) What are the recommended methods for synthesizing 4-(Methylaminomethyl)-1,3-dioxolan-2-one hydrochloride, and how can reaction purity be optimized?
Answer:
A common approach involves cyclization and hydrochlorination. For example, a dioxane solution of HCl can be added to a precursor (e.g., a methyl-protected intermediate), followed by stirring at room temperature and reduced-pressure solvent removal to isolate the hydrochloride salt . Purity optimization strategies include:
- Reagent stoichiometry: Ensure excess HCl (1.2–1.5 equiv.) to drive complete salt formation.
- Solvent choice: Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates and byproduct removal .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity. Monitor via TLC (Rf ~0.3 in CH₂Cl₂/MeOH 9:1) or HPLC (C18 column, acetonitrile/water gradient) .
(Advanced) How do reaction conditions influence stereochemical outcomes during synthesis?
Answer:
The methylaminomethyl group’s configuration can vary based on:
- Temperature: Lower temperatures (0–10°C) favor kinetic control, stabilizing specific intermediates (e.g., chair conformations in cyclization steps) .
- Solvent polarity: Polar solvents (e.g., DMF) may stabilize transition states, leading to higher diastereomeric ratios. For example, NMR data (δ 3.86–3.89 ppm, DMSO-d6) can distinguish axial vs. equatorial substituents .
- Catalysts: Chiral auxiliaries (e.g., L-proline derivatives) or Lewis acids (e.g., ZnCl₂) may induce enantioselectivity. Validate outcomes via X-ray crystallography or circular dichroism .
(Basic) What spectroscopic techniques are effective for characterizing this compound?
Answer:
- ¹H-NMR (DMSO-d6): Key peaks include δ 9.00 (brs, NH), 3.79 (s, OCH₃), and 1.02 (s, C(CH₃)₃) for backbone structure .
- IR: Absorbance at ~1750 cm⁻¹ confirms the carbonyl group in the dioxolanone ring .
- Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 178.1 (free base) and [M-Cl]⁺ at m/z 142.1 for the hydrochloride .
- XRD: Monoclinic space groups (e.g., P21/c) confirm crystalline salt formation .
(Advanced) How can computational methods predict the hydrochloride’s stability under varying pH?
Answer:
- Molecular Dynamics (MD) Simulations: Model salt dissociation in aqueous buffers (pH 1–7) to predict hydrolysis rates. Correlate with experimental HPLC degradation studies (e.g., 90% stability at pH 4 after 24 hours) .
- pKa Calculations (DFT): Predict protonation states of the methylamine group (calculated pKa ~8.5), influencing solubility and reactivity .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks; monitor via NMR for decomposition products (e.g., free amine or carbonate ring-opening) .
(Advanced) How should researchers resolve discrepancies in reported physicochemical data?
Answer:
- Melting Point Variability: Differences may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions (e.g., endothermic peaks at 180–185°C vs. 190°C) .
- Spectral Contradictions: Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare to databases (e.g., PubChem or crystallographic data) .
- Batch-Specific Variations: Analyze certificates of analysis (CoA) for impurities (e.g., residual solvents via GC-MS) .
(Basic) What safety precautions are critical when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of fine powders .
- Ventilation: Perform reactions in fume hoods due to HCl off-gassing during synthesis .
- First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
- Storage: Keep in airtight containers at -20°C, protected from light and moisture to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
